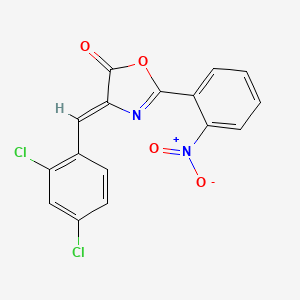
4-methoxy-N-(2-phenylethyl)-3-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as 4-methoxy-3-(piperidin-4-yl) benzamides, involves high-throughput screening from libraries and subsequent structure-activity relationship (SAR) exploration around the piperidine substituent and amide functionality. Starting from lead compounds, iterative medicinal chemistry efforts have led to the identification of potent and selective inhibitors based on drug-like scaffolds, demonstrating the feasibility of synthesizing complex benzamides with targeted biological activities (Bollinger et al., 2015).
Molecular Structure Analysis
For compounds similar to 4-methoxy-N-(2-phenylethyl)-3-(1-piperidinylsulfonyl)benzamide, X-ray diffraction analysis and density functional theory (DFT) calculations have been employed to elucidate their molecular structures. These analyses indicate that such compounds can crystallize in specific systems, with detailed geometrical parameters obtained from XRD studies in good agreement with calculated values. The electronic and thermodynamic properties have been calculated, providing insights into the molecule's reactivity (Demir et al., 2015).
Chemical Reactions and Properties
Research into similar benzamide derivatives reveals that they can undergo a variety of chemical reactions, leading to the formation of new compounds with potential for increased biological activity. For instance, benzamide derivatives have been evaluated for their effect on gastrointestinal motility, with certain compounds accelerating gastric emptying and increasing the frequency of defecation, indicating their prokinetic potential (Sonda et al., 2004).
Physical Properties Analysis
Physical properties, including solubility, melting point, and stability, are crucial for understanding the compound's behavior in biological systems. While specific data on 4-methoxy-N-(2-phenylethyl)-3-(1-piperidinylsulfonyl)benzamide is not provided, similar compounds have been studied for their blood-brain barrier permeability and regional brain distribution, important factors in developing central nervous system agents (Brown-Proctor et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities and potential for undergoing transformations under various conditions, are essential for drug development and synthesis of derivatives with enhanced properties. Studies on benzamide derivatives highlight their potential as selective serotonin 4 receptor agonists, showing significant promise for treating gastrointestinal disorders and indicating a method for modifying chemical properties to achieve desired biological effects (Sonda et al., 2004).
Propiedades
IUPAC Name |
4-methoxy-N-(2-phenylethyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-11-10-18(21(24)22-13-12-17-8-4-2-5-9-17)16-20(19)28(25,26)23-14-6-3-7-15-23/h2,4-5,8-11,16H,3,6-7,12-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWRAVSASQZLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-phenylethyl)-3-(piperidin-1-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4854542.png)
![{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4854543.png)
![3-(chloromethyl)-5-[4-methoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4854552.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4854561.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4854587.png)

![5-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4854589.png)
![4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide](/img/structure/B4854592.png)


![ethyl 1-[2-(2-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4854616.png)
![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4854625.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4854632.png)
